Arsine, tris(trifluoromethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

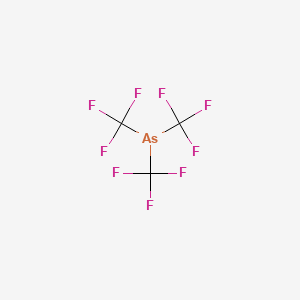

Arsine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)arsine, is a chemical compound with the formula C₃AsF₉. It is characterized by the presence of three trifluoromethyl groups attached to an arsenic atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)arsine typically involves the reaction of trifluoromethylating agents with arsenic compounds. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of tris(trifluoromethyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Tris(trifluoromethyl)arsine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic pentafluoride and other oxidation products.

Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen, ozone, and halogens.

Substitution Reagents: Reagents such as halides and organometallic compounds are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds .

科学研究应用

Tris(trifluoromethyl)arsine has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

Biology and Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of tris(trifluoromethyl)arsine involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.

Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of trifluoromethyl groups.

Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethyl benzene

Uniqueness: Tris(trifluoromethyl)arsine is unique due to the presence of three highly electronegative trifluoromethyl groups, which impart distinct chemical reactivity and stability compared to other organoarsenic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .

生物活性

Arsine, tris(trifluoromethyl)- (CAS No. 432-02-0), is a chemical compound characterized by its unique structure, which includes an arsenic atom bonded to three trifluoromethyl groups (-CF₃). This configuration imparts distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions, mechanisms, and relevant studies.

- Molecular Formula : C₃F₉As

- Molecular Weight : 281.94 g/mol

- Structure : The trifluoromethyl groups contribute significant electronegativity, influencing the compound's reactivity and stability.

The biological activity of tris(trifluoromethyl)arsine largely stems from its ability to interact with biological molecules. The trifluoromethyl groups enhance the compound's lipophilicity and electrophilicity, which can lead to various interactions with cellular components such as proteins and nucleic acids.

Biological Activity and Toxicology

Tris(trifluoromethyl)arsine has been investigated for its potential toxicity and biological effects. Key findings include:

- Cytotoxicity : Research indicates that tris(trifluoromethyl)arsine exhibits cytotoxic effects on various cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Mechanistic Studies : The compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a common pathway through which many toxic compounds exert their effects.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that tris(trifluoromethyl)arsine can significantly reduce cell viability in A2780 ovarian cancer cells compared to control groups. The IC50 values observed were indicative of moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

- Neurotoxicity Assessment : Another study focused on the neurotoxic effects of tris(trifluoromethyl)arsine on neuronal cell cultures. Results indicated that exposure led to increased cell death and impaired neuronal function, highlighting the need for caution in environments where this compound may be present.

Comparative Analysis

To better understand the biological implications of tris(trifluoromethyl)arsine, it is useful to compare it with other arsenic compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(trifluoromethyl)arsine | Arsenic analogue | High lipophilicity due to CF₃ groups |

| Monomethylarsonic acid (MMA) | Organic arsenic | Known for its toxicity and environmental impact |

| Arsenic trioxide | Inorganic arsenic | Used in leukemia treatment but highly toxic |

Research Findings

Recent studies have expanded on the biological implications of tris(trifluoromethyl)arsine:

- Antioxidant Activity : Some research suggests that while it induces oxidative stress, it may also engage cellular antioxidant responses, indicating a complex interaction with cellular redox states.

- Potential Applications : Given its cytotoxic properties, there is ongoing research into its use as a lead compound for developing new anticancer drugs or as a tool for studying oxidative stress pathways in cells.

属性

CAS 编号 |

432-02-0 |

|---|---|

分子式 |

C3AsF9 |

分子量 |

281.94 g/mol |

IUPAC 名称 |

tris(trifluoromethyl)arsane |

InChI |

InChI=1S/C3AsF9/c5-1(6,7)4(2(8,9)10)3(11,12)13 |

InChI 键 |

VFVFCTMWNMGBFD-UHFFFAOYSA-N |

规范 SMILES |

C(F)(F)(F)[As](C(F)(F)F)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。